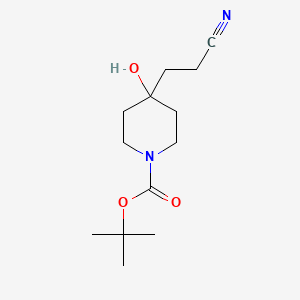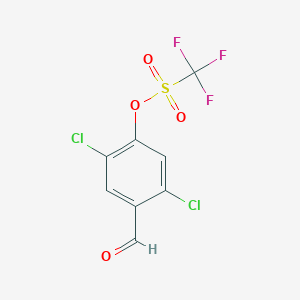
3-amino-6-methyl-2,3-dihydro-1H-inden-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-amino-6-methyl-2,3-dihydro-1H-inden-1-one is an organic compound with a unique structure that includes an indanone core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-methyl-2,3-dihydro-1H-inden-1-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3-dihydro-1H-inden-1-one.
Methylation: The methyl group is introduced at the 6-position using methylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-amino-6-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino and methyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted indanones, alcohols, amines, and carboxylic acids, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-amino-6-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its therapeutic effects.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 3-amino-6-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the indanone core can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2,3-dihydro-1H-inden-1-one: Lacks the amino and methyl groups, making it less reactive in certain chemical reactions.
3-amino-2,3-dihydro-1H-inden-1-one: Similar structure but without the methyl group, affecting its chemical and biological properties.
6-methyl-2,3-dihydro-1H-inden-1-one: Lacks the amino group, which reduces its potential for forming hydrogen bonds and interacting with biological targets.
Uniqueness
3-amino-6-methyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of both amino and methyl groups, which enhance its reactivity and potential applications in various fields. The combination of these functional groups allows for a broader range of chemical modifications and interactions with biological molecules.
Propiedades
Fórmula molecular |
C10H11NO |
|---|---|
Peso molecular |
161.20 g/mol |
Nombre IUPAC |
3-amino-6-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H11NO/c1-6-2-3-7-8(4-6)10(12)5-9(7)11/h2-4,9H,5,11H2,1H3 |
Clave InChI |
WEJAQURAFWIZTI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C(CC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7-Bromo-2-cyclopropylimidazo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B13914613.png)



![tert-butyl 3-bromo-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B13914646.png)




![methyl 5-methyl-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914671.png)
![2-[[Bis(2-aminoethyl)amino]methyl]phenol](/img/structure/B13914680.png)


